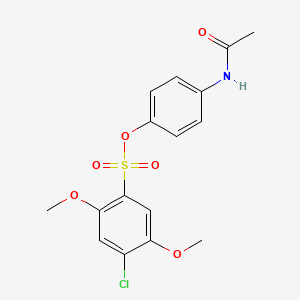

![molecular formula C18H20N4O3 B2543275 ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 860651-19-0](/img/structure/B2543275.png)

ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential pharmaceutical applications. The compound features a pyrazolopyridine core, which is a fused bicyclic structure consisting of a pyrazole ring joined to a pyridine ring. Additionally, it has an ethyl ester group at the 5-position, a methyl group at the 3-position, and a 4-methoxybenzylamino substituent at the 4-position.

Synthesis Analysis

The synthesis of related pyrazolopyridine derivatives often involves the cyclocondensation of amino-substituted pyran or pyridine carboxylates with various reagents. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation with 1,3-dicarbonyl compounds to give ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates . Although the specific synthesis of ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazolopyridine derivatives is characterized by the presence of nitrogen atoms in the heterocyclic core, which can influence the electronic properties and reactivity of the molecule. The substitution pattern on the core, such as the methoxybenzylamino group, can further modify the compound's chemical behavior and interaction with biological targets .

Chemical Reactions Analysis

Pyrazolopyridine derivatives can participate in various chemical reactions due to the presence of reactive sites such as amino groups and ester functionalities. For example, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can be converted into different pyrazolopyridine derivatives through reactions with dicarbonyl compounds . Similarly, the compound may undergo nucleophilic substitution reactions at the amino group or ester hydrolysis, leading to the formation of new derivatives with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyridine derivatives are influenced by their molecular structure. The presence of heteroatoms such as nitrogen and oxygen can affect the compound's polarity, solubility, and hydrogen bonding capacity. The ester group in the compound is likely to contribute to its lipophilicity, which can be important for its pharmacokinetic properties. The methoxy group may also influence the molecule's electronic distribution and steric hindrance, affecting its reactivity and binding to biological targets .

Wissenschaftliche Forschungsanwendungen

Facile Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Ethyl 4-[(4-methoxybenzyl)amino]-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has been involved in the facile and novel synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products. These compounds are prepared via the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, showing utility in creating new N-fused heterocycle products with good yields (Ghaedi et al., 2015).

Selective Synthesis of Partially Hydrogenated Pyrazolo[3,4-b]pyridin-3-ones

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate, closely related to the compound , undergoes selective cyclocondensation with 1,3-dicarbonyl compounds or their equivalents to yield ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These are then converted to their 1-unsubstituted analogs, illustrating a method for constructing pyrazolo[3,4-b]pyridine derivatives (Lebedˈ et al., 2012).

Development of Antimicrobial and Anticancer Agents

Novel pyrazole derivatives, synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, were characterized and evaluated for their antimicrobial and anticancer activities. Some compounds showed higher anticancer activity than reference drugs, and most exhibited good to excellent antimicrobial activity, highlighting the potential medical applications of these compounds (Hafez et al., 2016).

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives as Anti-tumor Agents

An efficient synthesis method of ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate was outlined, leading to a series of pyrazolo[3,4-d]pyrimidine and related derivatives. These compounds were investigated for their anti-tumor effects on various cancer cell lines, providing insights into their potential as anti-tumor agents (Nassar et al., 2015).

Wirkmechanismus

Indole derivatives

This compound is an indole derivative . Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Benzylic compounds

The compound has a benzylic position, which is a carbon atom adjacent to a benzene ring . Reactions at the benzylic position are common in organic chemistry and biochemistry, and they can lead to various transformations .

Eigenschaften

IUPAC Name |

ethyl 4-[(4-methoxyphenyl)methylamino]-3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-4-25-18(23)14-10-20-17-15(11(2)21-22-17)16(14)19-9-12-5-7-13(24-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLYKMXHFGPGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(NN=C2N=C1)C)NCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((4-Benzylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543192.png)

![N-(3,5-dimethoxyphenyl)-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2543194.png)

![(1R,5S)-8-((5-methylfuran-2-yl)methyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2543195.png)

![1-(1,2-benzoxazol-3-yl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B2543197.png)

![3-Bromo-2-methyl-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2543198.png)

![methyl 4-(N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)sulfamoyl)benzoate](/img/structure/B2543201.png)

![4,4-Dioxo-4lambda6-thia-5-azaspiro[2.5]octan-7-ol](/img/structure/B2543202.png)

![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-oxabicyclo[3.1.1]heptane-5-carboxylic acid](/img/structure/B2543203.png)

![3-Oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B2543204.png)

![5-Chloro-4-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2543206.png)

![4-[5-(3,4-Dimethoxyphenyl)-2H-tetrazol-2-yl]piperidine hydrochloride](/img/structure/B2543211.png)

![2-[(5Z)-5-[2-(4-chloroanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2543213.png)